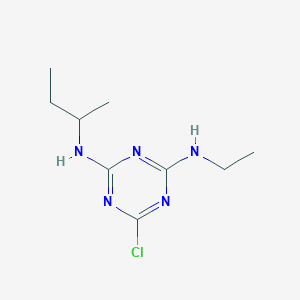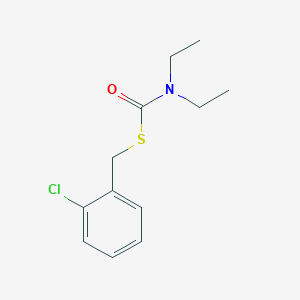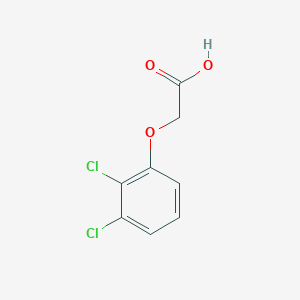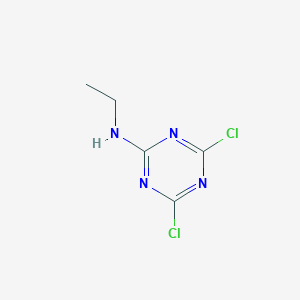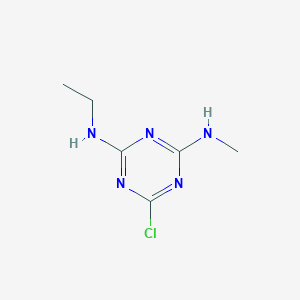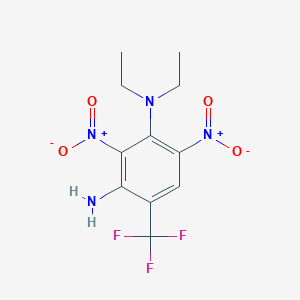
Phenylurea
Vue d'ensemble
Description
Phenylurea is a valuable organic compound with wide-ranging applications in agriculture, pharmaceuticals, plastics, and the oil and gas industry . It is a type of organic compound composed of a phenyl group and a urea group . It is a white crystalline solid that is highly soluble in organic solvents such as ethanol, but only slightly soluble in water .
Synthesis Analysis
Phenylurea is synthesized by the reaction of aniline and urea . The process involves putting urea, hydrochloric acid, and aniline into the reaction pot, heating and stirring, refluxing at 100-104°C for 1 hour, adding water and stirring, cooling, filtering, washing the filter cake with water, and drying to obtain the finished product of phenylurea .Molecular Structure Analysis
Phenylurea has a molecular formula of C7H8N2O and a molar mass of 136.15 g/mol . The geometry configuration, pharmacophore features, and electron distribution in the substituents were found to be related to the antibody binding activity . The geometrical and electrostatic properties on the van der Waals (vdW) surface of the substituents played a critical role in the antibody-phenylurea recognition process .Chemical Reactions Analysis
Phenylurea is used as an intermediate in the synthesis of various drugs such as antihistamines, anticonvulsants, and antidepressants . It is also used as a reagent in the analysis of amino acids and proteins .Physical And Chemical Properties Analysis
Phenylurea is a white crystalline solid that is highly soluble in organic solvents such as ethanol, but only slightly soluble in water . It has a molecular formula of C7H8N2O and a molar mass of 136.15 g/mol .Applications De Recherche Scientifique
Biodegradation of Phenylurea Herbicides
Phenylurea herbicides are persistent in soil and water, making it necessary to develop techniques for their removal from the environment . A bacterial strain, Ochrobactrum anthropi CD3, has shown the ability to completely remove herbicides such as diuron, linuron, chlorotoluron, and fluometuron from aqueous solution . This strain has been tested for bioremediation of two different agricultural soils artificially contaminated with diuron .
Bioremediation of Diuron
Diuron is a phenylurea herbicide widely used for the effective control of most annual and perennial weeds in farming areas . The extensive use of Diuron has led to its widespread presence in soil, sediment, and aquatic environments . Bioremediation, which seldom leaves harmful intermediate metabolites, is emerging as the most effective and eco-friendly strategy for removing Diuron from the environment .
Microbial Degradation of Diuron
Microorganisms, such as bacteria, fungi, and actinomycetes, can use Diuron as their sole source of carbon . Some of them have been isolated, including organisms from the bacterial genera Arthrobacter, Bacillus, Vagococcus, Burkholderia, Micrococcus, Stenotrophomonas, and Pseudomonas and fungal genera Aspergillus, Pycnoporus, Pluteus, Trametes, Neurospora, Cunninghamella, and Mortierella .
Metabolic Pathways and Molecular Mechanisms in Bioremediation of Diuron
The common microbial degradation pathway for Diuron is via transformation to 3,4-dichloroaniline, which is then metabolized through two different metabolic pathways: dehalogenation and hydroxylation . The products of these pathways are further degraded via cooperative metabolism .
Use in Life Science Research
1-Phenylurea is a kind of biological material or organic compound that is widely used in life science research .
Use in Agriculture
Phenylurea herbicides are among the most extensively used herbicides in agriculture for pre- and post-emergence control of weeds and mosses in a wide variety of crops .
Mécanisme D'action
Target of Action
1-Phenylurea primarily targets the Epoxide hydrolase in Mycobacterium tuberculosis . This enzyme plays a crucial role in the metabolism of many xenobiotics and drugs.
Mode of Action
It is known to interact with its target, epoxide hydrolase, potentially altering its function
Biochemical Pathways
It is known that phenylurea herbicides can be metabolized by various microorganisms, suggesting that they may interact with multiple biochemical pathways . More research is needed to identify the specific pathways affected by 1-Phenylurea.
Pharmacokinetics
It is known that similar compounds, such as nsc 161128, a phenylurea thiocarbamate, are rapidly metabolized in mice to form metabolites like n-methyl-n’-phenylurea (m10) . Following intraperitoneal administration of a 200 mg/kg dose to male CD1 mice, the peak plasma concentration of NSC 161128 was 255 ng/mL after 5 min with a plasma half-life of 138 min .
Result of Action
1-Phenylurea has been described as a potent anti-cancer compound that inhibits the growth of bacteria. It binds to the α subunit of bacterial ribosomes, inhibiting protein synthesis and causing cell death . It has also been shown to be effective against cancerous cells by inhibiting DNA synthesis and inducing cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Phenylurea. For instance, phenylurea herbicides are persistent in soil and water, necessitating the development of techniques for their removal from the environment . The organic matter content of the soil is a major influencing factor on the adsorption of phenylurea herbicides .
Safety and Hazards
Phenylurea is highly toxic and may be fatal if inhaled, swallowed, or absorbed through the skin . It can cause respiratory, digestive, and nervous system problems . Protective equipment and clothing should always be worn when working with phenylurea, and any spills or releases should be immediately contained and addressed .
Orientations Futures
Propriétés
IUPAC Name |
phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBJCRLGQSPQNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Record name | PHENYL UREA PESTICIDE, LIQUID, POISONOUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1319 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042507 | |
| Record name | 1-Phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenyl urea pesticide, liquid, poisonous appears as a liquid dissolved or suspended in a liquid carrier. Contains any of several related compounds (Diuron, Fenuron, Linuron, Neburon, Siduron, Monuron) formally derived from urea. Carrier is water emulsifiable. Toxic by inhalation, skin absorption, or ingestion. Obtain the technical name of the specific pesticide and carrier from the shipping papers and contact CHEMTREC, 800-424-9300 for response information. | |
| Record name | PHENYL UREA PESTICIDE, LIQUID, POISONOUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1319 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
1-Phenylurea | |
CAS RN |
64-10-8 | |
| Record name | PHENYL UREA PESTICIDE, LIQUID, POISONOUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1319 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/862I85399W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of phenylurea herbicides?
A1: Phenylurea herbicides are known to inhibit photosynthesis by blocking electron transport in photosystem II, ultimately leading to plant death. [, , , ]
Q2: How do some phenylurea derivatives exhibit anticancer activity?
A2: Research suggests that specific phenylurea derivatives can induce apoptosis (programmed cell death) in cancer cells. One study demonstrated that N-[(5R)-6-[(anilinocarbonyl)amino]-5-((anilinocarbonyl){[(2R)-1-(4-cyclohexylbutyl)pyrrolidin-2-yl]methyl}amino)hexyl]-N-methyl-N'-phenylurea (1396-12) induced apoptosis in acute myelogenous leukemia (AML) cell lines and primary patient samples by antagonizing X-linked inhibitor of apoptosis protein (XIAP), leading to the activation of downstream effector caspases 3 and 7. []
Q3: Do phenylureas interact with biological membranes?
A3: Yes, studies using dimyristoylphosphatidylcholine (DMPC) vesicles as model membranes demonstrate that phenylurea herbicides can interact with and penetrate biological membranes, influencing membrane fluidity and potentially contributing to their toxicity. []
Q4: What is the molecular formula and weight of phenylurea?
A4: The molecular formula of phenylurea is C7H8N2O, and its molecular weight is 136.15 g/mol.
Q5: What spectroscopic data are available for characterizing phenylurea derivatives?
A5: Numerous spectroscopic techniques are employed for characterizing phenylurea derivatives, including UV-Vis spectrophotometry, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both 1H-NMR and 13C-NMR), and mass spectrometry (MS). These techniques provide information about the compound's structure, functional groups, and purity. [, , , , , ]
Q6: Are there concerns regarding the stability of phenylurea herbicides in the environment?
A6: While generally considered persistent, phenylurea herbicides can undergo degradation in the environment through various processes, including biodegradation, photodegradation, and chemical oxidation. [, , , , ]
Q7: Can dissolved humic acids influence the degradation of phenylurea herbicides?
A7: Research has shown that dissolved humic acids can catalyze the hydrolysis of phenylurea herbicides in natural waters, potentially influencing their persistence. []
Q8: How does the molecular structure of phenylureas affect their interaction with soil?
A8: The adsorption of phenylurea herbicides to soil is influenced by their molecular properties, such as hydration free energy and dipole moment. Understanding these interactions is crucial for predicting their fate and transport in the environment. []
Q9: What is the role of microbial enzymes in the degradation of phenylurea herbicides?
A9: Microorganisms play a crucial role in the biodegradation of phenylurea herbicides. For instance, bacterial N-demethylases, like PdmAB, catalyze the initial step of N,N-dimethyl-substituted phenylurea herbicide degradation. [, ]
Q10: What other enzymes are involved in phenylurea herbicide degradation?
A10: Apart from N-demethylases, other enzymes like linuron hydrolases (LibA and HylA) play crucial roles in the degradation pathway of specific phenylurea herbicides like linuron, breaking them down into simpler compounds. []
Q11: How is computational chemistry employed in phenylurea research?
A11: Computational chemistry tools, such as molecular docking studies, are used to investigate the interaction of phenylurea derivatives with their biological targets, providing insights into their potential mechanisms of action. This approach is particularly useful in drug discovery and development. []
Q12: How do substituents on the phenyl ring of phenylureas influence their activity?
A13: Substituents on the phenyl ring can significantly affect the activity and selectivity of phenylurea compounds. For example, electron-donating groups can increase the rate of nitrosation at specific positions, influencing their reactivity and potential for forming carcinogenic nitrosamines. []
Q13: How does the stability of phenylurea herbicides in aqueous solutions vary with pH?
A14: The stability of phenylurea herbicides can be affected by pH. Some, like NSC 161128, are stable under acidic and neutral conditions but degrade more rapidly under alkaline conditions. []
Q14: What are the environmental concerns associated with phenylurea herbicides?
A15: The widespread use of phenylurea herbicides raises concerns about their potential environmental impact, including water contamination, soil persistence, and toxicity to non-target organisms. [, , ]
Q15: How are phenylurea herbicides absorbed and distributed in plants?
A16: Phenylurea herbicides are typically absorbed through plant roots and translocated to leaves. Their distribution within the plant can vary depending on the specific compound and plant species. []
Q16: What are some analytical methods used for detecting and quantifying phenylurea herbicides in environmental samples?
A17: Various analytical techniques, including high-performance liquid chromatography (HPLC) coupled with different detectors (e.g., UV, mass spectrometry) and gas chromatography-mass spectrometry (GC-MS), are commonly employed for the detection and quantification of phenylurea herbicides in environmental matrices. [, , ]
Q17: Are there any known resistance mechanisms to phenylurea herbicides?
A18: Yes, resistance to phenylurea herbicides has been reported in several weed species. Resistance mechanisms can involve target-site mutations or enhanced herbicide detoxification within the plant. [, ]
Q18: What are the potential toxicological effects of phenylurea herbicides?
A19: Phenylurea herbicides can exhibit varying degrees of toxicity to humans and animals, with potential adverse effects on the endocrine, reproductive, and nervous systems. [, ]
Q19: What are the potential risks associated with the formation of nitrosamines from phenylurea herbicides?
A20: Some phenylurea herbicides can act as precursors to the formation of nitrosamines, a group of potent carcinogens, during water chlorination or chloramination processes, posing potential health risks. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B166552.png)
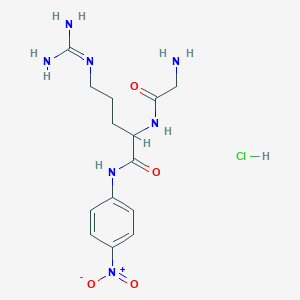

![2-[(Ethylsulfanyl)methyl]phenol](/img/structure/B166562.png)

